N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound belonging to the class of phenylpyridazines[_{{{CITATION{{{1{N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...](https://go.drugbank.com/drugs/DB04154). This compound features a triazolo[4,3-b]pyridazine core substituted with a phenyl group and a cyclohexyl moiety[{{{CITATION{{{_1{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell cycle progression, apoptosis, and transcription .
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase pim-1, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially altering cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle progression and apoptosis . The compound’s interaction with its target could lead to downstream effects on these pathways, potentially influencing cell growth and survival .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its target in the body .
Result of Action
Given its target, it is likely that the compound could influence cell cycle progression and apoptosis . This could potentially lead to effects on cell growth and survival .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, to which this compound belongs, can interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a wide range of biochemical reactions, including enzyme inhibition or activation .
Cellular Effects
It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In the field of medicine, this compound has been investigated for its antitumor properties. It has demonstrated dual inhibition of c-Met and Pim-1, which are important targets in cancer therapy.
Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.
Comparison with Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
Uniqueness: N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide stands out due to its unique combination of the cyclohexyl group and the triazolo[4,3-b]pyridazine core[_{{{CITATION{{{_4{N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo4,3-b ...
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Properties
IUPAC Name |
N-cyclohexyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-18(20-15-9-5-2-6-10-15)13-26-19-22-21-17-12-11-16(23-24(17)19)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYVVQNDZIZEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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